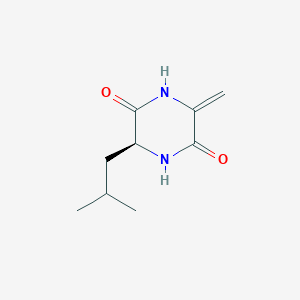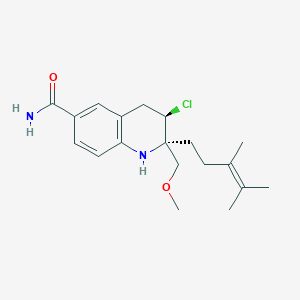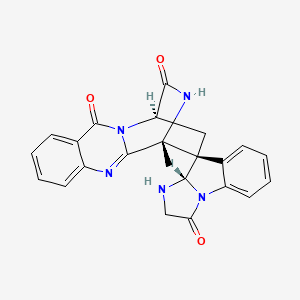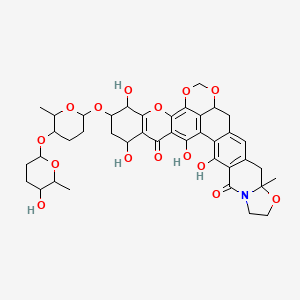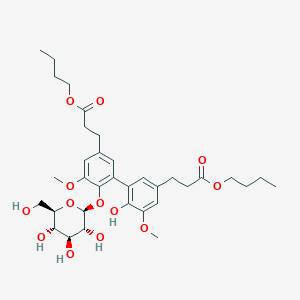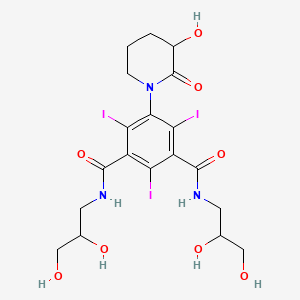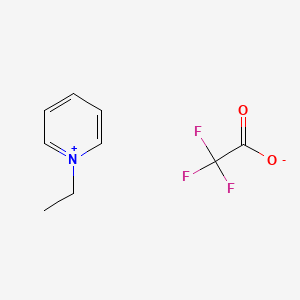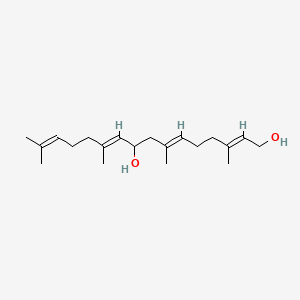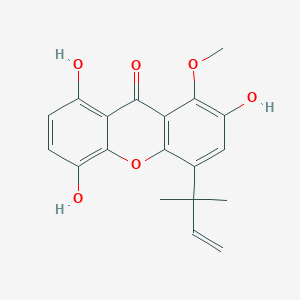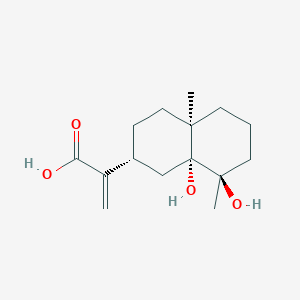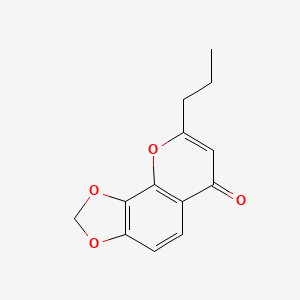
Granulosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Granulosin is a natural product found in Angostura granulosa with data available.
Scientific Research Applications
Chromone Constituent and Toxicity Studies
- Granulosin as a Chromone Derivative : this compound, identified as a chromone constituent of the bark of Galipea granulosa, has been a subject of interest due to its unique properties. Researchers have synthesized this compound and its analogues from 2′,3′,4′-trihydroxyacetophenone, revealing their potential in various scientific applications (Kaye, Nchinda, & Gray, 2002).
- Toxicity in Brine Shrimp : Studies have shown that this compound exhibits toxicity to the brine shrimp Artemia salina. This finding is crucial for understanding its potential effects and applications in biological systems (Lopez et al., 1997).
Granulation and Pharmaceutical Applications
- Influence of Process and Formulation Variables : Research on high shear granules in pharmaceuticals highlights the significance of understanding the interaction between process and formulation variables. This is particularly relevant for granules manufactured from blends like lactose and starch, using binders such as hydroxypropyl cellulose (Mangwandi et al., 2012).
Environmental and Agricultural Utilization
- Cellulose Granules as Carriers for Fertilizers : The use of cellulose granules as carriers for nutrients in plant cultivation demonstrates an environmentally friendly approach to agriculture. The research on this aspect of granulation technology underscores its potential for developing long-lasting, biodegradable fertilizers (Gabryś & Fryczkowska, 2018).
Medical and Biological Research
- Granuloma Formation in Tuberculosis : The role of granulomas, compact aggregates of immune cells, in tuberculosis provides insights into the dynamic host-pathogen interactions. Understanding the mechanisms of granuloma formation can guide the development of therapies for tuberculosis and other granulomatous diseases (Ramakrishnan, 2012).
properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
8-propyl-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C13H12O4/c1-2-3-8-6-10(14)9-4-5-11-13(12(9)17-8)16-7-15-11/h4-6H,2-3,7H2,1H3 |
InChI Key |
ZLSMKNSRCLUQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C3=C(C=C2)OCO3 |
synonyms |
2-propyl-7,8-(methylenedioxy)chromone granulosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





